molecular formula C21H18F3N3O3 B1682013 Temafloxacin CAS No. 108319-06-8

Temafloxacin

カタログ番号: B1682013
CAS番号: 108319-06-8
分子量: 417.4 g/mol
InChIキー: QKDHBVNJCZBTMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Temafloxacin is a fluoroquinolone antibiotic compound that was briefly marketed under the brand name Omniflox by Abbott Laboratories before being withdrawn from the market in 1992 . Its removal was due to serious adverse effects observed in clinical use, including a distinct syndrome characterized by hemolytic anemia, renal dysfunction, hepatic injury, and coagulopathy, which in some cases resulted in patient fatalities . This safety profile makes it unsuitable for therapeutic use but establishes it as a critical compound for investigative toxicology and pharmaceutical safety research. The bactericidal action of this compound, like other fluoroquinolones, results from its interference with two key bacterial enzymes, DNA gyrase and topoisomerase IV . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . By inhibiting these enzymes, this compound disrupts bacterial DNA replication and transcription, leading to cell death . Pre-clinical studies indicated that this compound possessed a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria . It demonstrated improved in vitro activity against pathogens such as Streptococcus pneumoniae , Staphylococcus aureus , Legionella species, and some anaerobes compared to earlier quinolones . Pharmacokinetically, the compound was well-absorbed from the gastrointestinal tract with a bioavailability exceeding 90% and had a half-life of approximately 7-8 hours, supporting once- or twice-daily dosing in its clinical trials . It also exhibited excellent tissue penetration, particularly in respiratory tissues, tonsils, and the prostate . For research purposes, this compound serves as a valuable tool for scientists studying the structure-activity relationships of fluoroquinolone antibiotics and the mechanisms underlying idiosyncratic drug reactions. It is offered for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption.

特性

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHBVNJCZBTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105784-61-0 (hydrochloride)
Record name Temafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7044132
Record name Temafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108319-06-8
Record name Temafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108319-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Temafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

科学的研究の応用

Temafloxacin is a fluoroquinolone antibacterial agent that was used to treat a variety of bacterial infections . However, it was withdrawn from the market due to serious adverse effects .

Clinical Applications and Research Findings
this compound was used in the treatment of lower respiratory tract infections, as well as genital, urinary, and skin infections . Clinical trials compared this compound to other antibiotics like ciprofloxacin for treating lower respiratory tract infections .

Efficacy:

  • This compound demonstrated high rates of clinical and bacteriological success in treating bacterial infections of the lower respiratory tract, comparable to ciprofloxacin .
  • In one study, the rates of cure or improvement were 93.8% for this compound and 93.1% for ciprofloxacin .
  • This compound showed earlier bacteriological response, particularly among smokers and the elderly .
  • Bacteriological eradication rates were higher in the this compound group compared to the ciprofloxacin group (99.5% vs 92.5%), primarily due to ciprofloxacin's failure to eradicate Streptococcus pneumoniae .

Safety and Tolerability:

  • Adverse reactions occurred in 8.6% of this compound-treated patients and 5.8% of ciprofloxacin-treated patients, but all reported adverse events were of mild to moderate severity and did not lead to premature withdrawal from the study .
  • However, post-marketing surveillance revealed frequent reports of serious hemolysis, sometimes accompanied by organ system dysfunction, leading to the drug's withdrawal .

Pharmacokinetic Properties
this compound has a favorable pharmacokinetic profile, which contributed to its effectiveness as an antibacterial agent .

  • Bioavailability: this compound has a high bioavailability, exceeding 90% in healthy volunteers, with minimal variability between individuals .
  • Peak Serum Levels: After a 600 mg oral dose, the steady-state peak serum level is approximately 6 mg/L .
  • Half-Life: The serum elimination half-life is approximately 8 hours in individuals with normal renal function, allowing for once or twice-daily dosing .
  • Clearance: The total clearance is 223 ml/min and renal clearance is 125 ml/min, with low intersubject variability .
  • Excretion: Approximately 60% of a dose is recovered unchanged in the urine of healthy volunteers. Non-renal clearance accounts for about 60-80 mL per minute and involves metabolism (5% of the dose), biliary secretion of the unchanged drug, and possible transintestinal elimination .

Mechanism of Action

This compound's bactericidal action stems from its interference with bacterial enzymes DNA gyrase and topoisomerase IV, crucial for bacterial DNA transcription and replication . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. By disrupting these enzymes, this compound causes strand breakage, inhibits DNA replication and transcription .

This compound Syndrome

The use of this compound was associated with a syndrome characterized by serious hemolysis and potential organ dysfunction .

  • Patients typically presented with fever, chills, and jaundice around 6.4 days after starting therapy .
  • Significant hemolysis was observed, with an average drop in hemoglobin level by 42 g/L and a mean lowest hemoglobin concentration of 97 g/L .
  • Other complications included new-onset renal dysfunction (57% of cases, with 63% requiring dialysis), coagulopathy (35%), and hepatic dysfunction (51%) .
  • Neurological complications occurred in some instances, and there were a few fatalities .

Table of Clinical Trial Results

Study DesignParticipantsThis compound RegimenCiprofloxacin RegimenResults
Multicenter, double-blind, randomized clinical trialAdults with lower respiratory tract infections600 mg once daily for 7-14 days500 mg twice daily for 7-14 daysThis compound had similar clinical success rates to ciprofloxacin (98% vs 97%). This compound resulted in earlier bacteriological response, especially among smokers and the elderly .
Prospective, randomized, double-blind multicenter studyAmbulatory adults with lower respiratory tract infections600 mg every 12 hours for 7-14 days750 mg every 12 hours for 7-14 daysCure or improvement occurred in 93.8% of this compound patients and 93.1% of ciprofloxacin recipients. Bacteriological eradication rates were higher in the this compound group (99.5% vs 92.5%) .

類似化合物との比較

Comparison with Similar Compounds

Temafloxacin was compared extensively with other fluoroquinolones, including ciprofloxacin, ofloxacin, sparfloxacin, and lomefloxacin, across in vitro, pharmacokinetic, and clinical parameters.

Spectrum of Activity

Parameter This compound Ciprofloxacin Ofloxacin Sparfloxacin
Gram-positive aerobes (MIC90) 0.25–1 µg/mL 0.5–2 µg/mL 1–4 µg/mL 0.12–0.5 µg/mL
Gram-negative aerobes (MIC90) 0.06–2 µg/mL 0.03–1 µg/mL 0.12–4 µg/mL 0.06–1 µg/mL
Anaerobes 0.5–4 µg/mL 2–8 µg/mL 4–16 µg/mL 0.25–2 µg/mL
Intracellular pathogens Active (e.g., Legionella) Moderate activity Limited data Active
  • Key Findings: this compound demonstrated superior activity against gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and anaerobes (e.g., Bacteroides fragilis) compared to ciprofloxacin and ofloxacin . Against gram-negative pathogens (e.g., E. coli, Pseudomonas), ciprofloxacin retained the lowest MIC90 values, while this compound was comparable to ofloxacin . this compound showed bactericidal activity against quinolone-susceptible methicillin-resistant S. aureus (MRSA), outperforming ciprofloxacin in foreign-body infection models .

Pharmacokinetics

Parameter This compound Ciprofloxacin Ofloxacin Lomefloxacin
Half-life (h) 7.7 3–7 6–8 6–10
Renal clearance 125 mL/min 180–300 mL/min 120–180 mL/min 75–100 mL/min
Protein binding 26% 20–40% 25–30% 10–15%
Urinary excretion 57% unchanged 40–50% unchanged 70–80% unchanged 60–70% unchanged
  • Key Findings :
    • This compound’s longer half-life (7.7h) supported once- or twice-daily dosing, contrasting with ciprofloxacin’s shorter half-life requiring more frequent administration .
    • Renal clearance of this compound approximated glomerular filtration rate (100.3% of creatinine clearance), suggesting minimal tubular secretion, unlike ciprofloxacin, which undergoes active secretion .

Clinical Efficacy

  • Urinary Tract Infections (UTIs) :
    • A randomized trial showed 3-day this compound (400 mg/day) achieved 97% bacteriologic eradication, comparable to 7-day ciprofloxacin (250 mg twice daily) .
  • Respiratory/Skin Infections :
    • This compound demonstrated efficacy against lower respiratory tract and skin infections, with steady-state plasma concentrations exceeding MIC90 for most pathogens .

生物活性

Temafloxacin, a fluoroquinolone antibiotic, was developed for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. Despite its promising profile, this compound was withdrawn from the market due to severe adverse effects. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety concerns, supported by relevant case studies and research findings.

This compound exerts its bactericidal effects primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for the replication and transcription of bacterial DNA. The inhibition leads to strand breakage and supercoiling of the DNA, ultimately preventing bacterial growth and replication .

Antibacterial Spectrum

This compound demonstrates significant activity against a variety of pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and others.
  • Gram-negative Bacteria : Shows efficacy against Escherichia coli, Neisseria gonorrhoeae, and multi-drug resistant strains such as Pseudomonas aeruginosa and Enterobacter species .

Pharmacokinetics

  • Bioavailability : Over 90% in healthy volunteers.
  • Half-life : Approximately 8 hours in individuals with normal renal function.
  • Absorption : Rapid gastrointestinal absorption allows for once or twice-daily dosing .

Case Studies

  • Lower Respiratory Tract Infections : A randomized double-blind trial involving 564 patients compared this compound (600 mg) with ciprofloxacin (750 mg). Results indicated:
    • Clinical improvement in 93.8% of this compound patients vs. 93.1% in the ciprofloxacin group.
    • Bacteriological eradication rates were significantly higher in the this compound group (99.5% vs. 92.5%) due to ciprofloxacin's failure to eradicate Streptococcus pneumoniae effectively .
  • Once-Daily Dosing : Another study demonstrated that a once-daily regimen of this compound achieved similar clinical success rates compared to a twice-daily regimen of ciprofloxacin, with high rates of bacteriological success observed shortly after treatment initiation .

Comparative Antibacterial Activity

A comparative study highlighted this compound's effectiveness:

  • As active as difloxacin against staphylococci.
  • More effective than ciprofloxacin against certain strains of streptococci.
  • Demonstrated superior activity against gram-negative enteric bacteria compared to difloxacin but less than ciprofloxacin .
PathogenThis compound ActivityCiprofloxacin ActivityDifloxacin Activity
Staphylococcus aureusEquivalentEquivalentEquivalent
Streptococcus spp.2-fold more activeLess activeEquivalent
Pseudomonas aeruginosaEquivalentEquivalentLess active

Adverse Effects and Withdrawal

Despite its efficacy, this compound was associated with serious adverse effects leading to its withdrawal from the market:

  • Reports indicated a condition termed "this compound syndrome," characterized by immune hemolytic anemia, fever, chills, jaundice, renal dysfunction, and coagulopathy .
  • A review of 95 cases revealed that moderate hemolysis occurred in patients within an average of 6.4 days post-treatment initiation, prompting regulatory actions to withdraw the drug shortly after its approval .

Q & A

Q. How to integrate historical this compound data into contemporary meta-analyses?

  • Perform a systematic review using PRISMA guidelines. Extract data from pre-1995 studies (prior to market withdrawal) and adjust for outdated measurement techniques (e.g., older HPLC methods). Use random-effects models to account for heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temafloxacin
Reactant of Route 2
Reactant of Route 2
Temafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。